Gentian violet cation

Description

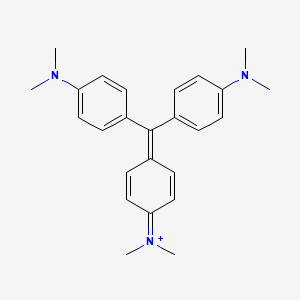

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18H,1-6H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLFFNDHMLKUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873000 | |

| Record name | Crystal Violet ion(1+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gentian Violet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.93e-03 g/L | |

| Record name | Gentian violet cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gentian Violet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14426-25-6, 7438-46-2 | |

| Record name | Tris[4-(dimethylamino)phenyl]methylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14426-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7438-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentian violet cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylium, tris(4-(dimethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentian violet cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crystal Violet ion(1+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIAN VIOLET CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GVJ31T6YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentian Violet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 °C | |

| Record name | Gentian violet cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gentian Violet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Spectroscopic and Physico Chemical Characterization Studies

Elucidation of Electronic Transitions and Absorption Spectra in Diverse Environments

The visible absorption spectrum of the gentian violet cation is characterized by a strong band that is notably influenced by the surrounding medium. This sensitivity has been the subject of extensive research to understand the underlying electronic transitions.

Influence of Solvent Polarity on Spectral Features of this compound

The polarity of the solvent plays a crucial role in determining the absorption spectrum of the this compound. In aqueous solutions, the dye exhibits a blue-violet color with an absorption maximum at approximately 590 nm. wikipedia.org However, the addition of polar solvents to non-polar solutions of gentian violet can lead to dramatic shifts in the visible absorption spectra. cdnsciencepub.com This phenomenon, known as solvatochromism, is attributed to the differential solvation of the ground and excited electronic states of the cation.

In non-polar solvents, gentian violet tends to exist as an ion pair, which influences its electronic transitions. cdnsciencepub.comresearchgate.net Conversely, in polar solvents, it exists as a solvated cation. cdnsciencepub.comresearchgate.net The interaction between the this compound and solvent molecules can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift in the absorption maximum.

The following table summarizes the absorption maxima of this compound in different solvent environments, illustrating the effect of solvent polarity.

| Solvent | Polarity | Absorption Maximum (λmax) (nm) |

| Water | High | 590 |

| Methanol (B129727) | High | ~580-600 |

| Acetone | Medium | ~580-600 |

| Toluene (B28343) | Low | Varies |

Low-Temperature Spectroscopic Investigations of Isolated this compound

To isolate the intrinsic electronic properties of the this compound from environmental perturbations, spectroscopic studies have been conducted at cryogenic temperatures on the isolated cation in the gas phase. A significant finding from these low-temperature (5 K) investigations is the absence of the characteristic shoulder that appears in the room-temperature solution absorption spectrum. rsc.org This observation strongly suggests that the shoulder is not an inherent feature of the isolated cation but rather arises from interactions with its surroundings at higher temperatures.

At these low temperatures, the vibronic structure is more resolved, allowing for a more detailed analysis of the electronic transitions. The spectrum of the isolated cation at 5 K provides a benchmark for understanding the fundamental electronic structure, free from the complexities of solvent interactions. rsc.org The general appearance of the spectrum changes very little as the temperature is reduced, with a slight shift of the lines toward the red and greater separations between lines within each multiplet, primarily due to the contraction of the crystal structure. aps.org

Vibronic Coupling and Symmetry Breaking Phenomena in Spectroscopic Analysis

A long-standing puzzle in the spectroscopy of the this compound has been the origin of a high-energy shoulder on its main absorption band in room-temperature solutions. rsc.org Recent research combining experimental and theoretical approaches has elucidated that this feature is a result of vibronic coupling and symmetry-breaking phenomena induced by the solvent environment. rsc.org

The this compound possesses a D3 symmetry in its ground state, leading to a doubly degenerate first electronically excited state. This degeneracy makes the cation susceptible to Jahn-Teller (JT) distortions, a mechanism that can lift the degeneracy and split the energy levels. While intrinsic JT effects are negligible in the isolated cation at low temperatures, the fluctuating electrostatic potential of the disordered solvent environment at room temperature can induce an intermolecular, Jahn-Teller-like symmetry-breaking effect. rsc.org

This solvent-induced symmetry breaking is the primary cause of the appearance of the shoulder in the absorption spectrum. Essentially, the dynamic and asymmetric interactions with solvent molecules break the D3 symmetry of the cation, leading to two distinct, non-degenerate electronic transitions that manifest as the main peak and the shoulder. Torsional disorder of the molecule itself plays a comparatively minor role in this phenomenon. rsc.org

Electrochemical Behavior and Redox Potentials of this compound in Analytical and Mechanistic Studies

The electrochemical behavior of the this compound has been investigated, revealing complex redox processes that are sensitive to experimental conditions, particularly pH. researchhub.com Cyclic voltammetry has been a key technique in these studies, providing insights into the electron transfer mechanisms. researchhub.comossila.com

The redox reactions of the this compound are not straightforward and can involve coupled chemical reactions, following a Chemical-Electrochemical-Chemical (CEC) mechanism. researchhub.com In acidic aqueous solutions, the cation undergoes unusual electrochemical reactions. researchhub.com Upon oxidation, it can yield the diquinoid of N,N,N',N'-tetramethyl benzidine (TMBOx), which is then reduced in a two-electron process to N,N,N',N'-tetramethyl benzidine (TMB). researchhub.com

The electrochemical properties are diffusion-controlled and can be influenced by the presence of surfactants. researchhub.com A sensitive and selective high-performance liquid chromatography (HPLC) method with amperometric detection has been developed for the determination of gentian violet, operating at an applied potential of +1.3 V. nih.gov These electrochemical studies are crucial for developing analytical methods and for understanding the mechanistic pathways of gentian violet's reactions in various chemical and biological systems.

Molecular Interactions in Aqueous Solutions: pH and Ionic Strength Dependencies in Research Models

The behavior of the this compound in aqueous solutions is significantly influenced by the pH and ionic strength of the medium, which affect its molecular interactions and aggregation state.

The color of the this compound is a well-known indicator of pH. wikipedia.org In its monovalent cationic form (CV+), which is the major structural form, it imparts a violet color to the solution. iscientific.org However, as the acidity of the solution increases, the color changes due to protonation of the dimethylamino groups.

pH > 2.0: The solution is blue-violet, with an absorption maximum at 590 nm. wikipedia.org

pH ~ 1.0: The dye turns green, exhibiting absorption maxima at 420 nm and 620 nm. wikipedia.org

pH < -1.0: In strongly acidic conditions, the solution becomes yellow, with an absorption maximum at 420 nm. wikipedia.org

These color changes reflect the different charged states of the molecule. wikipedia.org The kinetics of redox reactions involving the this compound are also pH-dependent, with the reaction rate increasing with an increase in hydrogen ion concentration. iscientific.org

The ionic strength of the solution can also impact the behavior of the this compound, primarily by influencing its aggregation. An increase in ionic strength, through the addition of salts, can accelerate the aggregation of planar dyes. nih.gov This is attributed to the "primary kinetic salt effect," where the increased concentration of ions in the solution screens the electrostatic repulsion between the dye cations, facilitating their self-association into dimers and higher-order aggregates. nih.govrsc.org This aggregation can lead to a fading of the color of the dye solution. nih.gov The rate of reaction can also be affected by ionic strength, with an observed increase in rate as the ionic strength increases. iscientific.org

The interaction of the this compound with other molecules in solution, such as proteins, has also been a subject of study. For instance, its binding to bovine hemoglobin has been investigated to understand its toxicological profile, revealing that electrostatic interactions play a major role in stabilizing the complex. nih.govresearchgate.net

Mechanistic Investigations of Biological and Chemical Interactions

Molecular Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial properties of the gentian violet cation stem from its ability to interfere with multiple, crucial cellular functions in microorganisms. ncats.ioncats.io

Interaction with Microbial Cellular Components: Lipopolysaccharides, Peptidoglycan, and DNA Binding Dynamics

In aqueous solutions, gentian violet dissociates into a positive cation (GV+) and a negative chloride ion (Cl-). medex.com.bd The positively charged GV+ can penetrate the cell walls and membranes of both gram-positive and gram-negative bacteria. medex.com.bdmedeasy.health This penetration is facilitated by the interaction of GV+ with negatively charged components of the bacterial cell. drugbank.comnih.gov

Key interactions include:

Lipopolysaccharides (LPS): In gram-negative bacteria, the GV+ cation interacts with the negatively charged LPS in the outer membrane. drugbank.comnih.govnih.gov

Peptidoglycan: The GV+ cation also binds to the peptidoglycan layer of bacterial cell walls. drugbank.comnih.govmacsenlab.com

DNA Binding: Once inside the cell, the this compound binds to the negatively charged DNA of the target organism. drugbank.comnih.govnafdac.gov.ng This interaction is believed to disrupt DNA replication and can lead to mutations, ultimately inhibiting cell growth. drugbank.comnafdac.gov.ng A similar process of cell penetration and DNA binding is thought to occur in fungal cells. drugbank.comnih.gov

This ability to bind to both cell wall components and intracellular DNA is a cornerstone of its broad-spectrum antimicrobial activity. macsenlab.com

Dissipation of Membrane Potential and Respiratory Inhibition in Microorganisms

The this compound has been shown to dissipate the bacterial and mitochondrial membrane potential by inducing permeability. ncats.iodrugbank.comnih.gov This disruption of the membrane potential is a critical step in its antimicrobial action and leads to subsequent respiratory inhibition. ncats.iomedeasy.healthdrugbank.com The anti-mitochondrial activity may explain its effectiveness against both bacteria and yeasts, with comparatively milder effects on mammalian cells. ncats.iodrugbank.comhmdb.ca By increasing the permeability of prokaryotic or eukaryotic membranes, the this compound disrupts the action potential, leading to the cessation of respiration and cell death. macsenlab.comuv.mx

Photodynamic Action and Free-Radical Mechanisms in Biological Systems

A photodynamic action of the this compound, mediated by a free-radical mechanism, has been described in bacteria and the protozoan T. cruzi. ncats.iodrugbank.comnih.gov In the presence of light and a source of reducing equivalents like NADPH, gentian violet can be photo-reduced to a triarylmethyl free radical. fao.orgresearchgate.net This carbon-centered free radical can then react with oxygen to form reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which contribute to its cytotoxic effects. researchgate.netca.gov This light-enhanced formation of free radicals is thought to be a key factor in the selective toxicity of gentian violet against certain pathogens. researchgate.net

Modulation of Cellular Pathways: Mutagenic and Mitotic Inhibition Mechanisms in Research Models

Gentian violet is recognized as a mutagen and a mitotic poison. ncats.iodrugbank.comnih.gov Its ability to bind to DNA can lead to mutations and disruptions in the process of DNA replication. drugbank.comnafdac.gov.ng As a mitotic poison, it interferes with cell division, consequently inhibiting cell growth. ncats.iodrugbank.comnih.gov These properties have been observed in various research models and are fundamental to its antimicrobial and antineoplastic activities. researchgate.net

Mechanisms of Genotoxicity and Molecular Level Cellular Responses

The genotoxicity of the this compound is a significant aspect of its biological activity. It is classified as a mutagen and a clastogen, meaning it can cause mutations in DNA and induce chromosomal damage. nih.govnih.gov The interaction of gentian violet with DNA is a primary driver of its genotoxic effects. nafdac.gov.ng

Metabolism of gentian violet can occur through both oxidative and reductive pathways, leading to the formation of several mutagenic and/or carcinogenic metabolites. ca.gov Reductive metabolism can produce a carbon-centered free radical, while oxidative metabolism can form a nitrogen-centered radical. ca.gov Some of the known carcinogenic metabolites include formaldehyde, C.I. Basic Red 9, and Michler's ketone. ca.gov The generation of reactive oxygen species through its metabolism can also contribute to its genotoxicity. ca.gov

Interaction with Macromolecules: Protein Binding Studies (e.g., Hemoglobin)

Gentian violet is known to bind to various macromolecules, including proteins. fao.orgscribd.com Studies investigating the interaction of gentian violet with bovine hemoglobin (BHb) have provided insights into these binding dynamics. fao.orgnih.gov

Research has shown that the binding of gentian violet to bovine hemoglobin can induce conformational changes in the protein, leading to its destabilization. fao.org Spectroscopic studies, including fluorescence emission profiles, have revealed that the interaction involves a static quenching mechanism. nih.gov The thermodynamic parameters from these studies, specifically a negative enthalpy change (ΔH) and a positive entropy change (ΔS), indicate that electrostatic interactions are the primary forces stabilizing the gentian violet-hemoglobin complex. nih.gov Furthermore, molecular modeling and nuclear magnetic resonance (NMR) studies have suggested an orientational binding of gentian violet to bovine hemoglobin. nih.gov

Biofilm Disruption Mechanisms in Microbial Research Models

Gentian violet has demonstrated efficacy in disrupting biofilms, which are structured communities of microorganisms encased in a self-produced extracellular matrix. This matrix provides protection from various environmental stresses, including antibiotics. The ability of gentian violet to compromise this protective barrier is a key area of research.

The proposed mechanism for biofilm disruption involves the permeation of the this compound through the cell membranes of the embedded bacteria. nih.gov This penetration is thought to disrupt not only the individual bacterial cells but also the integrity of the extracellular matrix itself. nih.gov A photodynamic action, mediated by a free-radical mechanism, has also been described, which could contribute to its disruptive effects on both planktonic bacteria and biofilms. nih.govnih.gov

Studies have shown that gentian violet can reduce the biofilm volume of various bacteria, including Pseudomonas aeruginosa. nih.govnih.gov In one study, both a laboratory strain (PAO1) and a clinical isolate (OPPA8) of P. aeruginosa showed a reduction in biofilm volume when exposed to gentian violet. nih.gov The detection of dead bacteria within the biofilm structure following treatment suggests that gentian violet's antimicrobial activity is a component of its biofilm disruption capability. nih.gov It has been observed that different bacterial strains can exhibit varying sensitivity to gentian violet's biofilm-disrupting effects. nih.gov For instance, biofilms of the clinical isolate OPPA8 were more susceptible to lower concentrations of gentian violet compared to the laboratory strain PAO1. nih.gov

The disruption of Candida biofilms by gentian violet has also been documented. Research has shown a reduction in the dry weight and thickness of Candida biofilms, along with a disruption of their architecture, upon treatment with gentian violet. ebi.ac.uk

Table 1: Effect of Gentian Violet on Pseudomonas aeruginosa Biofilms

| Bacterial Strain | Effect of Gentian Violet | Reference |

|---|---|---|

| P. aeruginosa PAO1 | Reduced biofilm volume | nih.gov |

| P. aeruginosa OPPA8 | Reduced biofilm volume | nih.gov |

Bioreduction and Biotransformation Pathways in Microbes and Model Organisms

Gentian violet undergoes significant biotransformation in various biological systems, primarily through reduction and oxidative demethylation. ca.gov A key reductive pathway involves the conversion of gentian violet to leucogentian violet. nih.govnih.gov This reduction is carried out by intestinal microflora under anaerobic conditions. nih.govfao.org Studies have identified leucogentian violet in the feces of rats after oral administration of gentian violet, indicating the significant role of gut bacteria in its metabolism. fao.org In one study, leucogentian violet accounted for 67% of the radioactivity in an ether extract of rat feces. fao.org

Besides intestinal microflora, some fungi are also capable of metabolizing gentian violet. For example, the white-rot fungus Phanerochaete chrysosporium can degrade gentian violet through N-demethylation, a process catalyzed by lignin (B12514952) peroxidase in ligninolytic cultures. scribd.com However, degradation also occurs in non-ligninolytic cultures, suggesting the existence of other degradation mechanisms. scribd.com

Oxidative metabolism, specifically N-demethylation, is another major biotransformation pathway. ca.gov This process involves the sequential removal of methyl groups from the gentian violet molecule and has been observed in liver microsomes from various animals, including rats, mice, and chickens. ca.gov

Table 2: Biotransformation of Gentian Violet in Different Systems

| Biological System | Transformation Pathway | Key Metabolite(s) | Reference |

|---|---|---|---|

| Intestinal Microflora (human, rat, chicken) | Reduction | Leucogentian violet | nih.govfao.org |

| Phanerochaete chrysosporium | N-demethylation | N-demethylated metabolites | scribd.com |

| Rat Liver Microsomes | Oxidative N-demethylation | Demethylated derivatives | ca.gov |

Chemical Kinetics and Reaction Mechanisms

The chemical reactivity of the this compound is central to its biological activity and environmental fate. Kinetic studies have focused on its oxidation-reduction reactions and the formation and subsequent oxidation of its reduced form, leucogentian violet.

The this compound can undergo both oxidation and reduction reactions. The reduction of gentian violet by ammonium (B1175870) persulfate in an aqueous acidic medium has been studied kinetically. iscientific.org This reaction was found to be first order with respect to both the this compound and the persulfate ion. iscientific.org The rate of this reaction was observed to increase with an increase in the concentration of hydrogen ions. iscientific.org

The formation of free radicals is a significant aspect of gentian violet's redox chemistry. One-electron reduction of gentian violet, catalyzed by cytochrome P450 in rat liver microsomes, leads to the formation of a carbon-centered free radical. who.int This free radical can also be generated through the photoreduction of gentian violet. who.int Furthermore, a photodynamic action of gentian violet, mediated by a free-radical mechanism, has been observed in bacteria and T. cruzi. nih.govdrugbank.com

Leucogentian violet is the reduced, colorless form of the this compound. nih.gov Its formation is a key step in the reductive metabolism of gentian violet. The reduction of gentian violet to leucogentian violet can be achieved chemically or enzymatically. nih.gov

The oxidation of leucogentian violet back to the colored this compound is also a significant reaction. This oxidation can be part of the production process of gentian violet itself. nih.govwho.int For instance, leucogentian violet can be oxidized using chloranil (B122849) in the presence of a catalyst. who.int

Kinetic studies on the discoloration of crystal violet, which involves its conversion to the leuco form, have provided insights into the reaction rates under different conditions. For example, the rate of reduction by ammonium persulfate decreases with an increase in the dielectric constant of the medium. iscientific.org

Table 3: Kinetic Parameters of this compound Reactions

| Reaction | Reactant(s) | Order of Reaction | Influencing Factors | Reference |

|---|---|---|---|---|

| Reduction by Ammonium Persulfate | Gentian Violet, Persulfate | First order in each reactant | [H+], Dielectric constant | iscientific.org |

Computational and Theoretical Studies of Gentian Violet Cation

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in understanding the intrinsic properties of the gentian violet cation. science.gov These methods, rooted in quantum mechanics, allow for the detailed examination of its electronic and molecular structure.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to the this compound to determine its optimal molecular geometry and calculate its energy. uzh.chuctm.edu

Recent studies employing time-dependent DFT (TD-DFT) have provided a deeper understanding of the absorption spectrum of crystal violet. rsc.org These calculations reveal that the ground-state optimized structure of the this compound (CV+) possesses D3 symmetry. rsc.org This high degree of symmetry results in a doubly degenerate E irreducible representation, leading to the degeneracy of the two lowest-lying dipole-allowed electronic excitations, S1 and S2. rsc.org Theoretical calculations have shown good agreement between calculated and experimental vibrational spectra and observed ion geometries. uzh.ch

| Computational Method | Key Findings | Reference |

| Time-Dependent Density Functional Theory (TD-DFT) | The ground-state optimized structure of the this compound exhibits D3 symmetry, leading to degenerate S1 and S2 excited states. | rsc.org |

| DFT/B3LYP/LanL2DZ | Provided good consistency between calculated and experimental vibrational spectra and geometries of ions. | uzh.ch |

Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps) and Spectroscopic Property Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions that give rise to the characteristic color of the this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key determinant of the molecule's electronic and optical properties. researchgate.netscience.gov

| Molecular Orbital | Transition | Significance | Reference |

| HOMO / HOMO-1 | to LUMO | Responsible for the two lowest-lying dipole-allowed excitations (S1 and S2). | rsc.org |

| HOMO-LUMO Gap | Determines the excitation energy and kinetic stability of the molecule. | science.gov |

Molecular Dynamics Simulations of this compound in Solvents and Biological Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. acs.org These simulations have been employed to investigate the behavior of the this compound in different environments, such as in solvents and in the presence of biological macromolecules. science.govrsc.org

MD simulations, combined with vibronic simulations, have demonstrated that in solvents like water and toluene (B28343) at room temperature, the shoulder observed in the absorption spectrum of crystal violet is primarily due to an intermolecular, Jahn-Teller-like symmetry-breaking effect. rsc.org This effect is induced by the fluctuating electrostatic potential of the disordered solvent environment, rather than from distortions of the molecule itself. rsc.org

Theoretical Models for Understanding Color Properties and Structural Dynamics

The vibrant color of gentian violet is a direct consequence of its electronic structure and the way it absorbs light in the visible region of the electromagnetic spectrum. ung.edu Theoretical models have been crucial in explaining these color properties.

The visible absorption spectrum of the this compound is characterized by a strong main band and a noticeable shoulder at higher energy. rsc.org For a long time, the origin of this shoulder was a topic of debate. However, recent theoretical work combining experimental results for the cation in solution at room temperature and as an isolated ion in the gas phase at 5 K has provided a definitive explanation. The two lowest energy electronically excited states are degenerate and are coupled through a Jahn-Teller (JT) mechanism involving phenyl torsions. rsc.org This makes the cation particularly sensitive to its environment. In the gas phase at low temperatures, JT effects are negligible, and the shoulder is absent. In solution, the fluctuating electrostatic field of the solvent breaks the symmetry, leading to the appearance of the shoulder. rsc.org

Computational Approaches to Study Interaction with Target Biomolecules

The antimicrobial properties of the this compound are attributed to its ability to interact with essential biomolecules in microorganisms, such as DNA and proteins. nih.govdrugbank.com Computational methods are increasingly being used to study these interactions at the molecular level. muni.cz

It is known that the this compound (GV+) interacts with negatively charged components of bacterial cells, including lipopolysaccharide, peptidoglycan, and DNA. nih.govdrugbank.com This interaction is believed to inhibit cell growth. nih.govdrugbank.com Furthermore, studies have shown that gentian violet can form covalent adducts with proteins like thioredoxin reductase, leading to cell death in bacteria, fungi, and parasites. nih.gov Computational studies on similar systems have quantified the binding energies between cationic ligands and aromatic residues in proteins, highlighting the importance of cation-π interactions. caltech.edu

Synthesis of Derivatives, Analogues, and Advanced Chemical Modifications

Design and Synthesis of Novel Triphenylmethane (B1682552) Analogues Based on Gentian Violet Cation Scaffold

The synthesis of novel analogues of the this compound involves modifying its core triphenylmethane structure. A primary strategy is the condensation of N,N-dimethylaniline with Michler's ketone (4,4'-bis(dimethylamino)benzophenone) to produce the hexamethyl-para-rosaniline that is the main component of gentian violet. who.int Another established method involves the reaction of N,N-dimethyl aniline (B41778) with carbon tetrachloride in the presence of an aluminum chloride catalyst. google.com

Building upon these foundational synthesis routes, researchers have designed advanced analogues by altering the aromatic rings or the substituent groups.

Heterocyclic Analogues: A significant advancement has been the replacement of the phenyl groups with heterocyclic systems. For example, novel dyes have been created by transforming N,N-disubstituted 2-aminothiophenes and 2-aminothiazoles into heterocyclic analogues of Crystal Violet. nih.gov This substitution creates a new class of heteroanalogous triphenylmethane dyes, such as tris(2-dimethylamino-5-thienyl)methinium perchlorate, which expands the chromophoric and electronic properties of the parent cation. nih.gov

Substituent Modification: Another approach involves altering the substituents on the phenyl rings. The synthesis of novel triarylmethane dyes with improved properties has been achieved by introducing groups like an o-trifluoromethyl group onto the phenyl ring. icrc.ac.ir Modern synthetic chemistry also employs techniques like one-pot, three-component coupling reactions to efficiently generate diverse triarylmethane scaffolds. acs.org These strategies allow for the creation of a wide array of derivatives, including compounds structurally similar to gentian violet, such as Brilliant Green and Imipramin Blue. researchgate.net

Study of N-Demethylation Pathways and Metabolite Formation in Chemical Synthesis

N-demethylation, the sequential removal of methyl groups from the nitrogen atoms, is a critical transformation pathway for the this compound. fao.org While it is a known metabolic process, it can also be achieved and studied through chemical synthesis. nih.govresearchgate.net Commercial preparations of gentian violet are often mixtures that already include N-demethylated derivatives, such as pentamethyl and tetramethyl-para-rosanilines, alongside the primary hexamethyl component (crystal violet). who.intca.gov

The chemical synthesis of these N-demethylated metabolites is crucial for creating analytical standards and for studying their properties.

Photo-oxidative Demethylation: Exposure of gentian violet to ultraviolet (UV) light, especially in the presence of oxygen, can induce N-demethylation and oxidation. fao.orgscribd.com This photo-induced process can lead to the formation of various N-demethylated by-products, which is observable as a blue-shifting in the dye's maximum absorbance wavelength. researchgate.net

Synthetic Routes: General synthetic procedures have been developed for producing N-demethylated metabolites of triphenylmethane dyes. Although detailed for the related compound malachite green, these methods are described as being broadly applicable to other N-methylated triphenylmethane dyes like gentian violet. researchgate.net The process involves sequential oxidation to generate a series of derivatives with fewer methyl groups. researchgate.net These synthetic pathways allow for the controlled production of the various demethylated forms of the this compound for further study. ebi.ac.ukebi.ac.uk

The primary N-demethylated derivatives of the this compound are summarized in the table below.

| Derivative Name | Number of Methyl Groups |

| Hexamethyl-para-rosaniline (Crystal Violet) | 6 |

| Pentamethyl-para-rosaniline | 5 |

| N,N,N′,N′-Tetramethyl-para-rosaniline | 4 |

| N,N,N′,N″-Tetramethyl-para-rosaniline | 4 |

Structural Elucidation and Characterization of Synthetic Derivatives

The confirmation of the chemical structures of newly synthesized gentian violet derivatives and N-demethylated metabolites relies on a combination of chromatographic and spectroscopic techniques. These methods provide definitive information on the identity, purity, and detailed molecular structure of the compounds.

Initially, synthesized compounds are often separated and purified from reaction mixtures using High-Performance Liquid Chromatography (HPLC). fao.orgresearchgate.net Following purification, a suite of analytical methods is employed for structural confirmation.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the derivatives. Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion, revealing patterns consistent with specific structures, such as the sequential loss of methyl groups in N-demethylated analogues. fao.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the definitive elucidation of molecular structure. researchgate.net They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous assignment of the compound's constitution, including the precise location of methyl groups on the nitrogen atoms. The use of isotopically labeled starting materials, such as ¹³C-labeled compounds, can further aid in the assignment of complex spectra. researchgate.net

UV-Visible Spectroscopy: This method is used to characterize the chromophoric properties of the dyes. The maximum absorbance wavelength (λmax) is characteristic of the conjugated π-electron system. Changes in the structure, such as N-demethylation, result in predictable shifts in the absorption spectrum, which can be used to monitor the transformation. researchgate.net

The table below summarizes the key analytical techniques used in the characterization of this compound derivatives.

| Analytical Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of synthetic products. | fao.orgresearchgate.net |

| Mass Spectrometry (MS / MS/MS) | Determination of molecular weight and structural fragmentation patterns. | fao.orgresearchgate.net |

| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Definitive structural elucidation and assignment of atomic connectivity. | researchgate.net |

| UV-Visible Spectroscopy | Characterization of chromophoric properties and monitoring of chemical transformations. | researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for separating the gentian violet cation from interfering substances present in a sample, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of gentian violet and its primary metabolite, leucogentian violet. Various HPLC methods have been established, often employing different detection systems to enhance sensitivity and selectivity.

HPLC systems coupled with ultraviolet-visible (UV-Vis) or diode array detectors (DAD) are commonly used. fao.orgscribd.com The this compound exhibits a strong absorbance at a specific wavelength, typically around 588 nm, which allows for its direct quantification. nih.govacs.orgresearchgate.net For its colorless metabolite, leucogentian violet, a post-column oxidation step can be implemented. This process, often using an oxidant like lead dioxide (PbO₂), converts leucogentian violet back to the colored gentian violet form, enabling its detection by the same UV-Vis detector. scribd.comsigmaaldrich.com

However, to avoid the complexities and potential uncertainties associated with post-column oxidation, methods have been developed that utilize fluorescence detection for leucogentian violet, which is naturally fluorescent. nih.govacs.orgusda.gov This dual-detector approach allows for the simultaneous determination of both the parent compound and its metabolite in a single chromatographic run. nih.govacs.orgresearchgate.net For instance, one method successfully quantified gentian violet at 588 nm and leucogentian violet using fluorescence detection with excitation and emission wavelengths of 266 nm and 360 nm, respectively. acs.orgresearchgate.net

The choice of the stationary phase is also crucial. Cyano or C18 columns are frequently employed for the separation. acs.orgsigmaaldrich.com Isocratic elution with a mobile phase consisting of a buffered acetonitrile (B52724) mixture is a common approach. acs.orgsigmaaldrich.com These HPLC methods have been validated for various matrices, including fish tissue, demonstrating high sensitivity with limits of detection (LOD) in the sub-ng/g range. nih.govresearchgate.netusda.gov

| Parameter | Gentian Violet (GV) | Leucogentian Violet (LGV) | Reference |

| Detection Method | UV-Vis/DAD (588 nm) | Fluorescence (Ex: 266 nm, Em: 360 nm) | nih.govacs.orgresearchgate.net |

| Post-Column Oxidation | Not required | Not required with fluorescence detection | nih.govacs.orgusda.gov |

| LOD in Catfish Muscle | 0.26 ng/g | 0.09 ng/g | nih.govresearchgate.netusda.gov |

| Recovery in Catfish Muscle (1-10 ng/g) | 92.2-101.4% | 80.6-86.5% | nih.govresearchgate.netusda.gov |

Effective sample preparation is paramount for accurate analysis, especially in complex matrices like animal tissues or environmental samples. Solid-Phase Extraction (SPE) is the most widely used technique for the cleanup and preconcentration of gentian violet and leucogentian violet. fao.orgscribd.com

The selection of the SPE sorbent is critical and depends on the analyte's properties. Given that gentian violet is a cationic dye, strong cation-exchange (SCX) cartridges are highly effective. fao.orgmade-in-china.com These cartridges, such as those with propylsulfonic acid or sulfonate-modified divinylbenzene-N-vinylpyrrolidone copolymer, retain the positively charged gentian violet while allowing neutral and anionic interferences to pass through. sigmaaldrich.commade-in-china.commhlw.go.jp Other materials, like basic alumina, have also been used in tandem with cation exchange cartridges for enhanced cleanup. fao.orgsigmaaldrich.com

The typical SPE procedure involves extracting the analytes from the sample, often using an acetonitrile/buffer mixture, loading the extract onto the conditioned SPE cartridge, washing away impurities, and finally eluting the purified analytes with a suitable solvent. fao.orgscribd.comsigmaaldrich.com Some methods employ automated SPE systems to improve throughput and reproducibility. fao.org In addition to conventional SPE, other techniques like dispersive solid-phase extraction (dSPE) and various microextraction methods are being explored to further simplify and miniaturize the sample preparation process. scispace.com

| SPE Sorbent Type | Target Analyte | Matrix Application | Reference |

| Strong Cation Exchange (SCX) | Gentian Violet, Leucogentian Violet | Fish Tissue, Aquatic Products | fao.orgmade-in-china.commhlw.go.jp |

| Neutral Alumina | Gentian Violet, Leucogentian Violet | Catfish Tissue (in tandem with SCX) | scribd.comsigmaaldrich.com |

| Molecularly Imprinted Polymers (MIPs) | Gentian Violet, Leucogentian Violet | Carp, Shrimp, Shellfish | fao.org |

| Nanoporous SBA-3 Silica | Crystal Violet | Water Samples | scispace.com |

Spectrophotometric and Spectrofluorimetric Assay Development

Spectroscopic techniques offer rapid and cost-effective methods for the quantification and characterization of the this compound.

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of gentian violet. The intense color of the this compound results in a strong absorption peak in the visible region of the electromagnetic spectrum, typically around 580-590 nm. acs.orgiscientific.org The absorbance at this wavelength is directly proportional to the concentration of the dye, following the Beer-Lambert law, which allows for its quantification. researchgate.net

The spectrophotometric behavior of gentian violet is pH-dependent. iscientific.orgresearchgate.net The color and structure of the molecule change with pH, which affects its absorption spectrum. iscientific.org This property has been exploited not only for quantitative analysis but also for its use as a pH indicator. who.int Kinetic studies of reactions involving gentian violet, such as its reduction or oxidation, can also be monitored effectively by tracking the change in absorbance over time. iscientific.org For example, the oxidation of leucogentian violet to gentian violet is a key reaction used in some analytical methods and can be followed spectrophotometrically. who.int The detection limit for spectrophotometric methods is reported to be around 3.0 × 10⁻⁶ mol L⁻¹. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for obtaining structural information about the this compound and studying its interactions with other molecules. The FTIR spectrum provides a "fingerprint" of the molecule by revealing the vibrational frequencies of its various functional groups. researchgate.net

Analysis of the FTIR spectrum of gentian violet shows characteristic peaks corresponding to C-H stretching, C=C aromatic ring stretching, C-N stretching of the tertiary amine groups, and the vibrations of the central carbon-phenyl bonds. iscientific.orgresearchgate.net These spectral assignments are crucial for confirming the identity of the compound.

FTIR is also valuable for investigating the degradation of gentian violet or its binding to different materials. researchgate.net Changes in the position or intensity of the characteristic peaks can indicate structural modifications or interactions with substrates, such as binding to macromolecules or adsorption onto surfaces. researchgate.netresearchgate.net For example, shifts in the fingerprint region (1500 to 500 cm⁻¹) have been used to monitor the biodegradation of the dye. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~3000-2800 | C-H stretching of methyl groups | iscientific.orgresearchgate.net |

| ~1580 | C=C aromatic ring stretching | researchgate.net |

| ~1360 | C-N stretching of tertiary amine | researchgate.net |

| ~1170 | C-H in-plane bending | researchgate.net |

Mass Spectrometry (MS and MS/MS) for Identification and Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the gold standard for the unequivocal identification and highly sensitive quantification of gentian violet and its metabolites. fao.org

LC-MS and tandem mass spectrometry (LC-MS/MS) provide exceptional specificity and sensitivity, overcoming the limitations of older detection methods. fao.orgscribd.com In LC-MS/MS, the precursor ion (the this compound or its metabolite) is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), allows for highly selective detection, minimizing the risk of false positives from matrix interferences. fao.orgresearchgate.net

These methods are essential for the confirmatory analysis of gentian violet residues in food products, such as fish and shrimp. fao.orgnih.govusda.gov They can simultaneously determine the parent compound and its leuco metabolite without the need for an oxidation step. nih.govacs.orgusda.gov The development of multi-residue methods allows for the concurrent analysis of gentian violet along with other veterinary drugs in a single run, significantly improving laboratory efficiency. fao.org The limits of quantification (LOQs) achieved with LC-MS/MS are typically in the low µg/kg range, meeting the stringent requirements set by regulatory bodies worldwide. fao.org

| Technique | Application | Key Advantages | Reference |

| LC-MS/MS | Confirmatory analysis and quantification in food (fish, shrimp) | High sensitivity, high selectivity, no oxidation step needed | fao.orgnih.govusda.gov |

| LC-ESI-MS/MS (SRM) | Simultaneous determination of GV, LGV, and other dyes | Multi-residue capability, low detection limits (0.02-0.13 µg/kg) | fao.org |

| LC-Linear Ion Trap MS | Metabolite identification in aquatic products | Isotope dilution for accuracy, high confidence in identification | researchgate.net |

| Automated LC-MS/MS | High-throughput analysis in shrimp and salmon | Accelerated solvent extraction, auto SPE cleanup, good recoveries (82-103%) | fao.org |

Electrochemical Sensing and Detection Methodologies

Electrochemical methods provide a powerful platform for the detection of the this compound due to their inherent sensitivity, rapid response, and cost-effectiveness. These techniques typically involve the electrochemical oxidation or reduction of the analyte at the surface of a specially designed electrode. The resulting current is proportional to the concentration of the this compound in the sample.

Voltammetric techniques, such as square wave voltammetry (SWV) and cyclic voltammetry (CV), are commonly employed. nih.govresearchgate.netnih.gov The performance of these sensors can be significantly enhanced by modifying the electrode surface. For instance, glassy carbon electrodes (GCEs) are frequently used as a base material, which can then be modified with various nanomaterials or polymers to improve conductivity, surface area, and catalytic activity. nih.govresearchgate.netnih.gov

One approach involves the electropolymerization of crystal violet itself onto a GCE to create a poly(crystal violet) modified electrode. nih.govresearchgate.net This modified electrode can then be used for the detection of other analytes, with its performance optimized through parameters like electrolyte pH, scan rate, and monomer concentration. nih.govresearchgate.net Another strategy utilizes acidic-functionalized carbon nanotubes (COOH-fCNTs) to modify a GCE. nih.gov The high surface area and superior catalytic activity of the COOH-fCNTs/GCE lead to a significant enhancement in the electrochemical signal for the target analyte compared to a bare GCE. nih.gov For example, in the detection of ethyl violet, a related triphenylmethane (B1682552) dye, the oxidation peak current was substantially higher on the COOH-fCNTs/GCE (31.40 μA) compared to the bare GCE (12.12 μA). nih.gov

The choice of supporting electrolyte and the pH of the medium are critical parameters that must be optimized to achieve maximum sensitivity. nih.govresearchgate.net Studies have shown that the peak current response for the electrochemical oxidation of related dyes on a modified GCE is pH-dependent, indicating the involvement of protons in the reaction mechanism. nih.gov

The table below summarizes the performance of various electrochemical sensors developed for the detection of gentian violet (crystal violet) and related compounds.

Table 1: Performance of Selected Electrochemical Sensors for Triphenylmethane Dyes Data based on research findings for crystal violet and its analogue, ethyl violet.

| Analyte | Electrochemical Method | Working Electrode | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Adrenaline (using PCV) | Square Wave Voltammetry (SWV) | Poly(crystal violet) modified Glassy Carbon Electrode (PCV/GCE) | 10.3–102.7 μM | 2.86 μM | nih.govresearchgate.net |

| Ethyl Violet (EV) | Square Wave Anodic Stripping Voltammetry (SWASV) | Acidic-functionalized Carbon Nanotubes modified GCE (COOH-fCNTs/GCE) | Not Specified | 0.36 nM | nih.gov |

Cation-Exchange Principles in Analytical Sample Pre-concentration and Separation

Due to the complex nature of matrices like animal tissues and aquaculture products, a sample clean-up and pre-concentration step is essential before instrumental analysis of the this compound. oup.comfao.org Cation-exchange solid-phase extraction (SPE) is a widely used and effective technique for this purpose. oup.comfao.orgresearchgate.net This method leverages the positive charge of the this compound, which allows it to reversibly bind to a solid sorbent material containing negatively charged functional groups.

The process involves several key steps. First, the sample is extracted using a suitable solvent, often a mixture of acetonitrile and a buffer like McIlvaine buffer. oup.comresearchgate.netchromatographyonline.com The extract is then loaded onto a cation-exchange SPE cartridge. oup.com Common types of cartridges include those with strong cation-exchange (SCX) or weak cation-exchange functionalities, such as those based on carboxylic acid or sulfonic acid groups. oup.comfao.org Polymeric strong cation-exchange columns are also utilized. fao.org

After loading the sample, the cartridge is washed with one or more solvents to remove interfering, uncharged, or anionic compounds, while the positively charged this compound remains bound to the sorbent. chromatographyonline.com Finally, the target analyte is eluted from the cartridge using a solvent mixture designed to disrupt the electrostatic interaction. This is often achieved by using a solvent containing a high concentration of a counter-ion or by altering the pH to neutralize the charge on the sorbent or the analyte. oup.comchromatographyonline.com For example, an eluting solvent of 0.02% hydrochloric acid in methanol (B129727) has been used to elute gentian violet from a disposable carboxylic acid cation exchange column. oup.com Another approach uses a mixture of methanol, triethylamine (B128534) (TEA), and formic acid, where the positively charged TEA acts as a counter-ion to release the dye from the ion-exchange sorbent. chromatographyonline.com The resulting purified and concentrated eluate is then ready for analysis by methods like liquid chromatography. oup.com

The table below outlines a typical workflow for the pre-concentration of gentian violet using cation-exchange SPE.

Table 2: General Workflow for Cation-Exchange SPE of Gentian Violet

| Step | Purpose | Example Reagents | Reference |

|---|---|---|---|

| Extraction | To release the analyte from the sample matrix. | Acetonitrile/McIlvaine buffer; 1% formic acid in acetonitrile. | oup.comchromatographyonline.com |

| Conditioning | To activate the functional groups on the SPE sorbent. | Methanol, followed by an acidic buffer or water. | chromatographyonline.com |

| Loading | To adsorb the target analyte onto the SPE sorbent. | Sample extract (pH adjusted if necessary, e.g., pH 3.5). | chromatographyonline.com |

| Washing | To remove matrix interferences. | 0.1% formic acid; 0.1% formic acid in methanol. | chromatographyonline.com |

| Elution | To desorb the purified analyte from the sorbent. | 0.02% HCl in methanol; 1% triethylamine + 0.5% formic acid in methanol. | oup.comchromatographyonline.com |

Environmental Fate, Degradation, and Remediation Research

Adsorption Studies of Gentian Violet Cation on Diverse Adsorbent Materials

The adsorption process, which involves the accumulation of the dye onto the surface of a solid material, is a widely studied and effective method for the removal of this compound from wastewater. researchgate.net Researchers have explored a variety of adsorbent materials, both conventional and novel, to optimize this process.

Kinetics and Isotherms of Adsorption Processes

The study of adsorption kinetics provides insights into the rate at which the this compound is removed from a solution, while adsorption isotherms describe the equilibrium distribution of the dye between the liquid and solid phases.

Numerous studies have demonstrated that the adsorption of the this compound onto various adsorbents is well-described by the pseudo-second-order kinetic model . nih.govtandfonline.comresearchgate.netnih.govresearchgate.net This indicates that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. nih.gov

The Langmuir isotherm model is frequently found to best fit the equilibrium data for this compound adsorption. researchgate.netnih.govtandfonline.comresearchgate.net This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. However, other models such as the Freundlich and Halsey isotherms have also been shown to be applicable in certain systems, suggesting that the adsorption process can be complex and material-dependent. nih.govmdpi.comscispace.com

Table 1: Adsorption Kinetic and Isotherm Models for this compound Press the "play" button to interact with the data.

| Adsorbent Material | Best Fit Kinetic Model | Best Fit Isotherm Model | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Activated Bentonite (B74815) | Pseudo-second-order | Langmuir | Not Specified | researchgate.net |

| Sugarcane Bagasse modified with EDTA dianhydride | Pseudo-second-order | Langmuir | 327.83 | nih.gov |

| Mesoporous Aluminosilica (CAS) | Pseudo-second-order | Langmuir | 554.85 | tandfonline.comresearchgate.net |

| Hydroxyapatite (B223615) (HAp) | Pseudo-second-order | Halsey | 1.035 | nih.govresearchgate.net |

| Bentonite-alginate composite | Pseudo-second-order | Langmuir and Freundlich | 601.93 | ukwms.ac.id |

| Raw Spent Coffee Grounds | Pseudo-second-order | Langmuir | 63.3 | scispace.com |

| Ag-NPs-Loaded Cellulose | Pseudo-second-order | Langmuir | Not Specified | mdpi.com |

Mechanisms of Adsorption: Electrostatic Interactions, Hydrogen Bonding, Pore Filling, Ion-Exchange

The removal of the this compound from solution by adsorption is governed by a combination of physical and chemical mechanisms. The predominant forces involved are often electrostatic interactions between the positively charged this compound and a negatively charged adsorbent surface. tandfonline.comnih.govrsc.org The surface charge of the adsorbent can be influenced by the pH of the solution. nih.gov

Other significant mechanisms include:

Hydrogen Bonding: The formation of hydrogen bonds between the dye molecules and functional groups on the adsorbent surface. tandfonline.comresearchgate.net

Pore Filling: The diffusion of dye molecules into the porous structure of the adsorbent material. tandfonline.comresearchgate.net

Ion-Exchange: The exchange of the this compound with other cations present on the adsorbent surface. tandfonline.comresearchgate.net

The relative contribution of these mechanisms depends on the specific properties of both the adsorbent and the this compound, as well as the experimental conditions.

Development of Novel Adsorbent Materials (e.g., Mesoporous Aluminosilica, Activated Bentonite)

Research efforts are continuously focused on developing new and more efficient adsorbent materials for the removal of this compound.

Mesoporous Aluminosilica (CAS): Cubic Ia3d aluminosilica has demonstrated a high adsorption capacity for gentian violet, attributed to its large surface area and a combination of electrostatic attraction, hydrogen bonding, ion-exchange, and pore filling mechanisms. tandfonline.comresearchgate.net Studies have shown a maximum adsorption efficiency of 554.85 mg/g for this material. researchgate.net

Activated Bentonite: Bentonite, a type of clay, can be activated through acid treatment to enhance its adsorption properties. ukwms.ac.id Activated bentonite has proven to be an effective adsorbent for gentian violet, with the adsorption process being spontaneous and endothermic. researchgate.net Hybrid composites of activated bentonite with materials like alginate have also been developed, showing significant adsorption capacities. d-nb.info

Other novel adsorbents that have been investigated include modified sugarcane bagasse nih.gov, hydroxyapatite nih.govresearchgate.net, and composites of activated carbon with chitosan (B1678972) nih.gov.

Bioremediation and Biodegradation Research

Bioremediation offers an environmentally friendly approach to the degradation of this compound, utilizing the metabolic processes of microorganisms.

Microbial Degradation Pathways (e.g., by Fungi, Bacteria)

Both fungi and bacteria have been shown to be capable of degrading the this compound.

Fungi: White-rot fungi, such as Phanerochaete chrysosporium, are known to produce extracellular enzymes that can break down complex organic molecules like gentian violet. fao.org Studies have also investigated the decolorization capabilities of Aspergillus fumigatus. nih.govresearchgate.net Co-cultivation of fungi and bacteria has been shown to enhance the degradation rate of crystal violet, the salt form of the this compound. nih.govresearchgate.netacs.org

Bacteria: Bacterial species like Pseudomonas fluorescens have been identified as efficient degraders of gentian violet. nih.govresearchgate.net The degradation process often involves the synergistic action of various enzymes produced by the bacteria. nih.govacs.org Some bacteria, such as Streptomyces viridosporus and Rhodococcus jostii, are known to produce enzymes that can depolymerize lignin (B12514952), a complex aromatic polymer, and these enzymes have also shown activity against dyes like gentian violet. rsc.org

Enzymatic Degradation Mechanisms (e.g., Lignin Peroxidase)

The breakdown of the this compound by microorganisms is primarily an enzymatic process. The key enzymes involved are often those associated with lignin degradation.

Lignin Peroxidase (LiP): This enzyme, produced by white-rot fungi, is a powerful oxidizing agent capable of degrading a wide range of aromatic compounds, including gentian violet. mdpi.commdpi.com LiP is an extracellular enzyme, meaning it is secreted by the fungus into its environment to break down large molecules. rsc.org

Other Ligninolytic Enzymes: Besides LiP, other enzymes such as manganese peroxidase (MnP) and laccase play a crucial role in the biodegradation of gentian violet. nih.govacs.orgmdpi.com These enzymes often work in concert to achieve complete degradation of the dye molecule. nih.govacs.org For instance, the co-cultivation of Aspergillus fumigatus and Pseudomonas fluorescens has been shown to result in the synergistic action of laccase, MnP, and LiP, leading to efficient decolorization. nih.govacs.org

Photodegradation Mechanisms and Environmental Photolysis

The this compound is known to be sensitive to light, and its degradation in the environment is significantly influenced by photolytic processes. fao.org Exposure to ultraviolet (UV) light can initiate the breakdown of the compound, primarily through a process of N-demethylation, where methyl groups are sequentially removed from the amine functions of the molecule. fao.orgnih.gov In the presence of oxygen, oxidation of the molecule also occurs. fao.org

Direct photolysis, the breakdown of the chemical by sunlight alone, is generally a slow process. researchgate.net Research has shown that direct transformation of crystal violet at a wavelength of 365 nm results in a relatively low percentage of decolorization over several hours. researchgate.net The efficiency of photodegradation is greatly enhanced by the presence of photocatalysts, which are substances that accelerate photoreactions when illuminated. mdpi.comtsijournals.com

The general mechanism for photocatalytic degradation involves the generation of electron-hole pairs in a semiconductor photocatalyst upon irradiation with light of sufficient energy. mdpi.com These charge carriers can then migrate to the catalyst's surface. mdpi.com The highly reactive holes can directly oxidize the adsorbed this compound, while electrons react with adsorbed oxygen to produce superoxide (B77818) radicals (·O₂⁻). mdpi.com Both the holes and the superoxide radicals can react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (·OH). mdpi.comtsijournals.com These reactive oxygen species are powerful, non-selective oxidizing agents that attack and decompose the complex structure of the this compound. mdpi.com

Several key steps and intermediates have been identified in the photodegradation pathway. A primary mechanism is the stepwise N-demethylation of the parent compound. fao.orgnih.gov Studies using titanium dioxide (TiO₂) as a photocatalyst identified three main N-demethylated products as well as 4-dimethylaminobenzophenone (DLBP) as major intermediates. nih.gov The degradation can proceed through the decomposition of the conjugated structure, leading to the formation of benzophenone (B1666685) derivatives, which are then further demethylated. nih.gov The process ultimately leads to the mineralization of the dye into simpler, less harmful compounds. tsijournals.com

The rate and efficiency of photodegradation are influenced by several environmental factors.

Initial Dye Concentration: The degradation rate can be dependent on the initial concentration of the this compound. mdpi.com

pH: The pH of the aqueous medium can affect the surface charge of the photocatalyst and the dye molecule, influencing adsorption and subsequent reaction rates. For instance, under acidic conditions, the cationic gentian violet may be repelled from a positively charged photocatalyst surface, slowing degradation. tsijournals.com

Catalyst Loading: The amount of photocatalyst present affects the number of active sites available for the reaction. tsijournals.com

Light Intensity: Higher light intensity generally increases the rate of electron-hole generation, leading to a faster degradation rate, up to a certain point where the reaction becomes limited by other factors. mdpi.comtsijournals.com

Table 1: Research Findings on this compound Photodegradation

| Photocatalyst/System | Key Findings | Observed Intermediates/Products | Reference |

|---|---|---|---|

| Titanium Dioxide (TiO₂) with UV-Vis light | Achieved approximately 94.4% removal of crystal violet within 3 minutes of irradiation. nih.gov Followed a pseudo-first-order kinetic model. nih.gov | N-demethylated products, 4-dimethylaminobenzophenone (DLBP), bis(4-(dimethylamino)phenyl)methanone. nih.gov | nih.gov |

| Bismuth Oxychloride (BiOCl) with visible light | Effective degradation and mineralization of crystal violet. tsijournals.com Optimal catalyst loading was identified as 90 mg/100 mL for a 2.5 x 10⁻⁵ M dye solution. tsijournals.com | Leads to complete mineralization, as indicated by a gradual reduction in Chemical Oxygen Demand (COD). tsijournals.com | tsijournals.com |

| Iron Oxide Nanoparticles (IONPs) with sunlight | Achieved up to 99.23% removal of crystal violet after 210 minutes of exposure to sunlight. mdpi.com The removal efficiency was found to be dependent on both concentration and time. mdpi.com | Not specified, focused on decolorization percentage. | mdpi.com |

| Direct Photolysis (365 nm UV light) | Feeble percentage of decolorization (≈25%) after 5 hours for a 3 ppm solution, indicating a slow process without a catalyst. researchgate.net | Not specified. | researchgate.net |

Environmental Monitoring and Residue Analysis in Research Samples

Environmental monitoring for the this compound is critical due to its potential persistence and ecological impact. Research has detected residues of gentian violet, often referred to as crystal violet (CV), and its principal metabolite, leucocrystal violet (LCV), in various environmental compartments. publish.csiro.au LCV is formed by the metabolic reduction of the parent dye and can persist in the fatty tissues of aquatic organisms for extended periods. fera.co.uknih.gov

Studies have found LCV as the predominant residue in wild eels caught in surface waters influenced by effluents from municipal sewage treatment plants. publish.csiro.au In one study, 35 out of 45 eel samples contained LCV, with concentrations reaching up to 6.7 μg/kg. publish.csiro.au The presence of these residues in wild fish highlights the role of municipal wastewater as a pathway for the compound's entry into the aquatic environment. publish.csiro.au Gentian violet has also been detected in treated water effluents and some seafood products. ca.gov

The analysis of gentian violet and its leuco metabolite in research samples requires sensitive and specific analytical methods. The most common and reliable technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). fao.orgfera.co.uknih.gov This method allows for the simultaneous detection and quantification of both the parent dye and its metabolite at very low concentrations. fao.org

The analytical workflow for residue analysis typically involves several steps:

Extraction: Residues are extracted from the sample matrix (e.g., fish tissue, water) using a suitable solvent, often acetonitrile (B52724), sometimes in combination with a buffer. fao.org

Clean-up: The crude extract is purified to remove interfering substances. Solid-phase extraction (SPE) with cartridges like polymeric strong cation-exchange columns is a common clean-up technique. fao.org

Analysis: The purified extract is then analyzed by LC-MS/MS. fao.orgfera.co.uk

Two main approaches are used for quantification. One method involves the chemical oxidation of LCV back to the colored this compound using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), followed by the analysis of the total amount as the parent dye. nih.gov The other, more direct approach, analyzes both gentian violet and leucocrystal violet as individual compounds without an oxidation step. nih.gov Studies comparing these two methods on incurred salmon samples have shown that they provide comparable results for total residue concentrations. nih.gov A depletion study in salmon revealed that up to 98% of the gentian violet was metabolized to its leuco form within one day of exposure and that the dye has a half-life of approximately 15-16 days in the fish. nih.gov

Given the prohibition of gentian violet in food-producing animals in many regions, regulatory bodies have established monitoring programs and minimum required performance limits (MRPLs) for analytical methods to ensure food safety. fera.co.uk

Table 2: Methods for Residue Analysis of this compound in Research Samples

| Sample Matrix | Analytical Method | Extraction/Clean-up Procedure | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Fish Tissue (Eel) | LC-MS/MS | Not specified in detail, but identified LCV as the dominant residue. | Total concentrations up to 6.7 μg/kg were detected. publish.csiro.au | publish.csiro.au |

| Fish Tissue (Catfish Muscle) | HPLC with DAD/FLD and MS/MS confirmation | Extraction with pH 3 McIlvaine buffer and acetonitrile; clean-up with a polymeric strong cation-exchange column. | ≤1 ng/g (1 µg/kg). fao.org | fao.org |

| Fish Tissue (Shrimp, Salmon) | LC-MS/MS | Automated method using accelerated solvent extraction (ASE) and auto solid-phase clean-up. | Method validated for spiked levels of 0.1 to 1.0 µg/kg. fao.org | fao.org |

| Fish Tissue (Salmon) | LC-MS/MS | Two methods compared: 1) Oxidation of LCV to CV with DDQ. 2) Individual analysis of CV and LCV. | Residues of ~20 µg/kg detected 91 days after exposure. nih.gov | nih.gov |

Applications in Advanced Research and Technology Excluding Clinical

Applications in Materials Science: Surface Interactions and Coatings

In materials science, the gentian violet cation is utilized to study and modify surface properties, particularly concerning adsorption and the development of functional coatings. Its cationic nature and molecular structure facilitate strong interactions with various substrates.

Research has focused on the adsorption behavior of gentian violet at the silica-water interface, providing molecular-level insights into these interactions. researchgate.net Studies have shown that the cation initially adsorbs onto negatively charged silanol groups (Si-O⁻) through electrostatic attraction. researchgate.net As concentration increases, it can also interact with neutral silanol groups (Si-OH) via hydrogen bonding and finally through van der Waals forces. researchgate.net Understanding these fundamental surface interactions is crucial for controlling dye adsorption in various applications, such as in the development of sensors or remediation technologies.